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Compound of Interest

1,2,3,4-Tetrahydro-1,7-
Compound Name: o
naphthyridine

Cat. No.: B080053

Disclaimer: Publicly available, comprehensive spectroscopic data for the specific molecule
1,2,3,4-Tetrahydro-1,7-naphthyridine is limited. Therefore, this guide utilizes the detailed
spectroscopic data of a closely related, substituted derivative, Diethyl ((8-
(diethoxyphosphoryl)-5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)methyl)phosphonate, as a
representative example to illustrate the principles of spectroscopic analysis for this class of
compounds. All data presented below pertains to this substituted 1,2,3,4-Tetrahydro-1,8-
naphthyridine derivative.

This technical guide is intended for researchers, scientists, and professionals in drug
development, providing an in-depth overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for the aforementioned tetrahydronaphthyridine

derivative.

Data Presentation

The quantitative spectroscopic data is summarized in the tables below for clear and concise
reference.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift () o Coupling Constant .
Multiplicity Assignment

ppm (J) Hz

4.07 m - 4H

3.81-3.74 m - 2H

2.69 t 6.4 2H

2.36 S - 3H

1.93-1.85 m - 2H

1.27 td 7.1,0.8 6H

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assignment Information
154.0 Aromatic C
151.8(d,J =2.2 Hz) Aromatic C
137.4 Aromatic C
116.3(d, J =7.3 Hz2) Aromatic C
115.95 Aromatic C
63.20 (d, J =6.6 Hz) Aliphatic C-O
459 (d, J=2.2 Hz) Aliphatic C
26.6 Aliphatic C
23.6 Aliphatic C
22.4 (d,J=4.4Hz) Aliphatic C
16.0 (d, J=7.3 Hz) Aliphatic C

Table 3: IR Spectroscopic Data
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Wavenumber (cm~?) Interpretation

3472 N-H or O-H Stretch
2981, 2930, 2864 C-H Stretch (aliphatic)
1600, 1577 C=C Stretch (aromatic)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

lon Calculated Mass [M+H]* Found Mass [M+H]*

C13H22N203P* 285.1363 285.1367

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data
presented above.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Instrumentation: NMR spectra were recorded on Bruker NMR spectrometers (AVIII 400MHz,
AVIIIHD 600 MHz, and AVIIl 700 MHz).[1]

o Sample Preparation: The sample was dissolved in a deuterated solvent as stated in the data
tables.

» 1H NMR Spectroscopy: Proton NMR spectra were acquired at the specified frequency (e.g.,
400 MHz). Chemical shifts (d) are reported in parts per million (ppm) and are referenced to
the residual solvent peak.[1] Coupling constants (J) are reported in Hertz (Hz).[1]

e 13C NMR Spectroscopy: Carbon-13 NMR spectra were acquired at the specified frequency
(e.g., 101 MHz). Chemical shifts (&) are reported in ppm.[1]

Infrared (IR) Spectroscopy

 Instrumentation: A Perkin EImer FTIR spectrometer was used to record the IR spectra.[1]
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e Sample Preparation: The spectrum was obtained from a neat or film sample.[1]
e Data Acquisition: The spectrum was recorded in the range of 4000—-600 cm~1.[1]
Mass Spectrometry (MS)

 Instrumentation: High-resolution mass spectra (HRMS) were recorded using a Waters XEVO
G2-XS QTof instrument.[1]

« lonization Method: Electrospray ionization (ES+) was used.[1]

o Data Acquisition: The instrument was operated to acquire high-resolution mass-to-charge
ratio data.[1]

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in the spectroscopic
analysis of chemical compounds.
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Caption: General workflow for spectroscopic analysis of a chemical compound.
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Caption: Logical relationship of spectroscopic data in structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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